molecular formula C17H17ClN2O B5408411 N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Cat. No.: B5408411
M. Wt: 300.8 g/mol
InChI Key: UHIQYTRAYNGIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of human sirtuin 2 (SIRT2), an enzyme that plays a crucial role in various biological processes, including aging, inflammation, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves the reaction of commercially available amines such as aniline, phenylmethanamine, and pyridin-3-ylmethanamine with intermediates like 3a or 3i. This reaction is carried out in the presence of hantzschester (1.2 equivalents), a catalytic amount of molecular sieve, and trifluoroacetic acid, resulting in the reductive amination products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of SIRT2, a member of the sirtuin family of enzymes. SIRT2 is involved in the deacetylation of various protein substrates, including histones and non-histone proteins. By inhibiting SIRT2, N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can modulate various cellular processes, such as gene expression, cell cycle progression, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride stands out due to its potent inhibitory activity against SIRT2, with an IC50 value of 2.47 μM, which is significantly lower than that of AGK2. Additionally, it possesses better water solubility, making it a more favorable candidate for further development .

Properties

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O.ClH/c1-2-6-14(7-3-1)17-10-9-16(20-17)13-18-12-15-8-4-5-11-19-15;/h1-11,18H,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIQYTRAYNGIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.